
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an amino group attached to an aromatic ring, which is further substituted with an ethyl group and a methyl group The sulfate group is attached to the ethyl chain, making it a hydrogen sulfate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate typically involves the following steps:
Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl bromide to introduce the ethyl group.
Sulfonation: Finally, the ethylated product is treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation.
化学反応の分析
Types of Reactions
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The sulfate group can enhance the solubility and bioavailability of the compound, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
Aniline: A simple aromatic amine with a single amino group attached to the benzene ring.
N-ethyl aniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
3-methylaniline: An aniline derivative with a methyl group at the meta position.
Uniqueness
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is unique due to the presence of both ethyl and methyl groups on the aromatic ring, as well as the hydrogen sulfate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H18N2O4S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC名 |
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H18N2O4S/c1-3-13(6-7-17-18(14,15)16)10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3,(H,14,15,16) |
InChIキー |
GTOOAPLRWMOITA-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
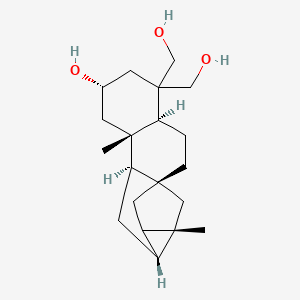
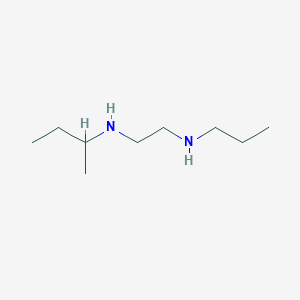
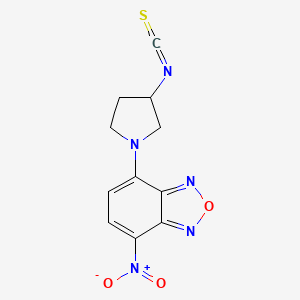
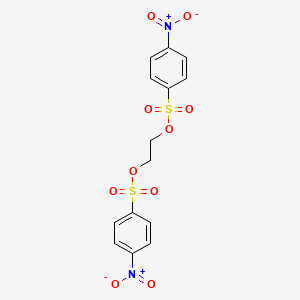
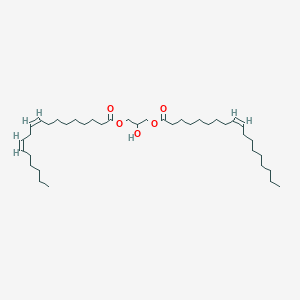
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
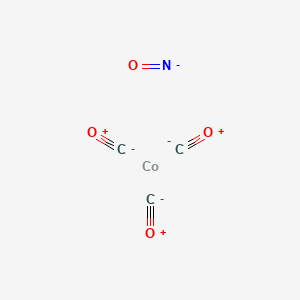
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
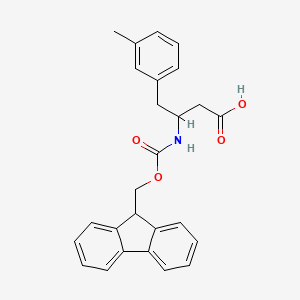
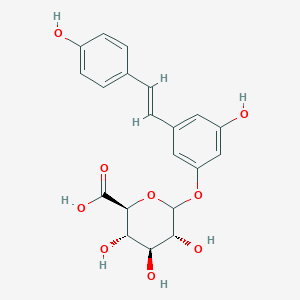
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
